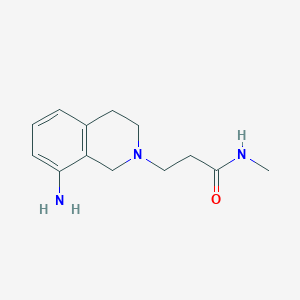

3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide is an intriguing organic compound with a complex structure involving both an amino group and a methylpropanamide moiety attached to a dihydroisoquinoline core. It draws interest for its potential in diverse scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions The synthesis of 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide can be achieved through a multi-step process. Typically, the initial steps involve the preparation of the dihydroisoquinoline core, followed by the introduction of the amino group and the N-methylpropanamide side chain. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods On an industrial scale, the synthesis of this compound might involve catalysis and continuous flow chemistry to enhance efficiency and scalability. Industrial methods focus on optimizing reaction conditions to reduce production costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions For oxidation reactions, strong oxidizing agents like potassium permanganate or chromium trioxide are often used. Reduction reactions may involve reagents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the specific transformation desired.

Major Products Formed The products formed from these reactions vary but typically involve modifications to the amino or methylpropanamide groups. For instance, oxidation might yield a ketone derivative, while reduction could lead to further hydrogenation of the dihydroisoquinoline core.

Aplicaciones Científicas De Investigación

3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Methylpropanamide finds applications across several research fields:

Chemistry: It serves as a building block in organic synthesis, helping to develop new molecules with potential biological activities. Biology: Its interactions with biological targets are studied to understand its potential as a pharmacological agent. Medicine: Researchers are investigating its efficacy in treating certain diseases, possibly due to its unique structure and reactivity. Industry: Beyond pharmaceuticals, it may be used in developing new materials with specific properties.

Mecanismo De Acción

The compound's mechanism of action involves its interaction with molecular targets, potentially affecting biochemical pathways. The dihydroisoquinoline core is known for its bioactivity, which might influence neurotransmission or enzymatic functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar compounds include other dihydroisoquinoline derivatives, each with distinct functional groups altering their properties and applications For example, compounds like 3-(8-Amino-3,4-Dihydroisoquinolin-2(1h)-Yl)-N-Ethylpropanamide might have similar structures but different bioactivity profiles

Actividad Biológica

3-(8-Amino-3,4-Dihydroisoquinolin-2(1H)-Yl)-N-Methylpropanamide, with the CAS number 2166893-25-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C13H19N3O with a molecular weight of 233.31 g/mol. The compound features a dihydroisoquinoline structure that is significant in various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O |

| Molecular Weight | 233.31 g/mol |

| Formal Charge | 0 |

| Component Type | Non-polymer |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in modulating receptor functions and influencing signaling pathways.

Receptor Modulation

One of the key areas of study involves the compound's interaction with dopamine receptors. It has been identified as a positive allosteric modulator (PAM) of the D1 dopamine receptor. This modulation can enhance the receptor's response to its endogenous ligand without directly activating the receptor itself, which is crucial for developing treatments for disorders like Parkinson's disease and schizophrenia .

Pharmacokinetics

In a pharmacokinetic study involving mouse models, the compound demonstrated favorable absorption and distribution characteristics. Key pharmacokinetic parameters are summarized below:

| Parameter | Value |

|---|---|

| Plasma Half-life (h) | 3.2 |

| Volume of Distribution (L/kg) | 1.65 |

| Clearance (mL/min/kg) | 6.4 |

These findings suggest that the compound has a reasonable profile for further development into therapeutic agents.

Case Studies

Several studies have evaluated the efficacy of this compound in vivo and in vitro:

- Dopamine Receptor Studies : In experiments conducted on HEK293 cells expressing human D1 receptors, the compound significantly increased cAMP levels in response to dopamine stimulation, indicating its role as a PAM .

- Neuroprotective Effects : In models of neurodegeneration, preliminary results suggest that this compound may offer neuroprotective effects by modulating dopaminergic signaling pathways. Further studies are needed to elucidate these effects fully.

Propiedades

IUPAC Name |

3-(8-amino-3,4-dihydro-1H-isoquinolin-2-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15-13(17)6-8-16-7-5-10-3-2-4-12(14)11(10)9-16/h2-4H,5-9,14H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXHZFVCPWDPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCN1CCC2=C(C1)C(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.